2-(3-Bromophenyl)propan-2-amine hydrochloride

Description

Properties

IUPAC Name |

2-(3-bromophenyl)propan-2-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN.ClH/c1-9(2,11)7-4-3-5-8(10)6-7;/h3-6H,11H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXGIUUWHZBFBAK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=CC=C1)Br)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50693188 |

Source

|

| Record name | 2-(3-Bromophenyl)propan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

676135-18-5 |

Source

|

| Record name | 2-(3-Bromophenyl)propan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-bromophenyl)propan-2-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"synthesis and characterization of 2-(3-Bromophenyl)propan-2-amine hydrochloride"

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(3-Bromophenyl)propan-2-amine Hydrochloride

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of 2-(3-bromophenyl)propan-2-amine hydrochloride, a valuable building block in drug discovery and organic synthesis. Moving beyond a simple recitation of steps, this document elucidates the causal reasoning behind the chosen synthetic strategy—the Ritter reaction—and outlines a self-validating workflow for structural confirmation and purity assessment. Detailed protocols for synthesis, purification, and characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are presented. This guide is intended for researchers, chemists, and drug development professionals requiring a robust and reproducible process for obtaining and verifying this target compound.

Strategic Approach to Synthesis: The Ritter Reaction

The synthesis of tertiary amines, particularly those with a neopentyl-like arrangement on a substituted benzene ring, requires a strategic approach to avoid common synthetic pitfalls such as steric hindrance and competing side reactions. For the synthesis of 2-(3-bromophenyl)propan-2-amine, the Ritter reaction presents a highly effective and logical choice.[1][2]

Causality of Method Selection

The Ritter reaction is uniquely suited for this transformation due to its mechanism, which proceeds through a stable carbocation intermediate.[3][4] The chosen precursor, 2-(3-bromophenyl)propan-2-ol, can be readily protonated by a strong acid (e.g., sulfuric acid) and subsequently lose a molecule of water to form a tertiary benzylic carbocation. This carbocation is stabilized by both the inductive effect of the alkyl groups and resonance with the phenyl ring, making its formation highly favorable.

This stable carbocation is then trapped by a nitrile, typically acetonitrile, which acts as the nitrogen source. The resulting nitrilium ion intermediate is subsequently hydrolyzed during aqueous workup to yield an N-acetyl amide, which is then hydrolyzed under acidic or basic conditions to afford the target primary amine. This multi-step, one-pot transformation is efficient and generally high-yielding for substrates capable of forming stable carbocations.[2]

Visualizing the Synthetic Workflow

The overall synthetic process is a logical progression from the starting tertiary alcohol to the final, purified hydrochloride salt.

Caption: Overall synthetic pathway from starting alcohol to the final hydrochloride salt.

Detailed Experimental Protocol: Synthesis

Materials and Reagents:

| Reagent | Formula | M.W. ( g/mol ) | Quantity |

| 2-(3-bromophenyl)propan-2-ol | C₉H₁₁BrO | 215.09 | 5.0 g |

| Acetonitrile (anhydrous) | CH₃CN | 41.05 | 25 mL |

| Sulfuric Acid (98%) | H₂SO₄ | 98.08 | 10 mL |

| Deionized Water | H₂O | 18.02 | 200 mL |

| Sodium Hydroxide (50% w/v) | NaOH | 40.00 | As needed |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 150 mL |

| Hydrochloric Acid (2M in Ether) | HCl | 36.46 | As needed |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed |

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 2-(3-bromophenyl)propan-2-ol (5.0 g). Place the flask in an ice bath to maintain a temperature of 0-5 °C.

-

Acid Addition: Slowly add concentrated sulfuric acid (10 mL) to the flask with vigorous stirring, ensuring the temperature does not exceed 10 °C. The solution should turn dark.

-

Nitrile Addition: Add anhydrous acetonitrile (25 mL) dropwise via the dropping funnel over 30 minutes. Maintain the temperature at 0-5 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed.

-

Workup - Hydrolysis: Carefully and slowly pour the reaction mixture onto 200 g of crushed ice in a large beaker with stirring. This step hydrolyzes the nitrilium ion intermediate.

-

Basification: Cool the aqueous mixture in an ice bath. Slowly basify the solution by adding 50% NaOH solution until the pH is >12. This step hydrolyzes the intermediate amide to the free amine and neutralizes the sulfuric acid. Caution: This is a highly exothermic process.

-

Extraction: Transfer the basic mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Drying and Filtration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and wash with a small amount of diethyl ether.

-

Salt Formation: To the dried ethereal solution, add 2M HCl in diethyl ether dropwise with stirring until precipitation ceases and the solution becomes acidic (test with pH paper).

-

Isolation: Collect the white precipitate of 2-(3-bromophenyl)propan-2-amine hydrochloride by vacuum filtration. Wash the solid with a small amount of cold diethyl ether and dry under vacuum.

Comprehensive Characterization: A Self-Validating System

Confirmation of the final product's identity and purity is achieved by converging evidence from multiple analytical techniques. Each method interrogates a different aspect of the molecule's structure, and together they form a self-validating system.

Visualizing the Characterization Workflow

Caption: Logic flow for the structural validation of the target compound.

Physicochemical Properties

| Property | Value |

| Chemical Formula | C₉H₁₃BrClN |

| Molecular Weight | 250.56 g/mol [5] |

| Appearance | White to off-white crystalline solid |

| Monoisotopic Mass | 248.99199 Da[5] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most definitive information about the carbon-hydrogen framework of the molecule.

¹H NMR (400 MHz, DMSO-d₆) - Predicted Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.60 | Broad s | 3H | -NH₃⁺ | Protons on the ammonium group are acidic, often broad, and exchange with residual water in the solvent. |

| ~7.80 | t | 1H | Ar-H (pos. 2) | Aromatic proton adjacent to two other aromatic protons and ortho to the C-Br bond. |

| ~7.65 | d | 1H | Ar-H (pos. 4 or 6) | Aromatic proton ortho to the C-Br or C-C(CH₃)₂ group. |

| ~7.50 | d | 1H | Ar-H (pos. 6 or 4) | Aromatic proton ortho to the C-C(CH₃)₂ or C-Br group. |

| ~7.40 | t | 1H | Ar-H (pos. 5) | Aromatic proton meta to both substituents. |

| ~1.70 | s | 6H | -C(CH₃)₂ | Two equivalent methyl groups, appearing as a singlet due to the quaternary carbon. |

¹³C NMR (100 MHz, DMSO-d₆) - Predicted Data:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~145.0 | Ar-C (C-C(CH₃)₂) | Quaternary aromatic carbon attached to the isopropylamine moiety. |

| ~134.0 | Ar-CH | Aromatic CH carbon. |

| ~131.5 | Ar-CH | Aromatic CH carbon. |

| ~129.0 | Ar-CH | Aromatic CH carbon. |

| ~125.5 | Ar-CH | Aromatic CH carbon. |

| ~122.0 | Ar-C (C-Br) | Quaternary aromatic carbon attached to the bromine atom. |

| ~55.0 | -C(CH₃)₂ | Quaternary aliphatic carbon. |

| ~26.0 | -CH₃ | Equivalent methyl carbons. |

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight of the free base.

Expected ESI-MS Data (Positive Ion Mode):

| m/z Value (Da) | Assignment | Rationale |

| 214.02 / 216.02 | [M+H]⁺ (Free Base) | The protonated molecular ion of 2-(3-bromophenyl)propan-2-amine (C₉H₁₂BrN). The characteristic ~1:1 isotopic pattern is the definitive signature of a single bromine atom (⁷⁹Br and ⁸¹Br).[6] |

| 199.00 / 201.00 | [M+H - NH₃]⁺ | Loss of ammonia from the protonated molecular ion, resulting in the stable tertiary benzylic carbocation. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the final hydrochloride salt.

Characteristic IR Absorption Bands (KBr Pellet):

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3100 - 2800 | Strong, Broad | N-H⁺ Stretch | The broad and strong absorption is characteristic of the stretching vibrations in an ammonium (-NH₃⁺) salt.[7] |

| 3050 - 3010 | Medium | Aromatic C-H Stretch | Stretching vibrations of the C-H bonds on the phenyl ring. |

| 2980 - 2960 | Medium | Aliphatic C-H Stretch | Asymmetric and symmetric stretching of the C-H bonds in the methyl groups.[8] |

| 1600, 1475 | Medium-Weak | Aromatic C=C Stretch | Skeletal vibrations of the benzene ring. |

| 1590 - 1500 | Strong | N-H⁺ Bending (Asymmetric) | Characteristic bending (scissoring) vibration for a primary ammonium salt.[9] |

| 1070 | Strong | C-Br Stretch | Stretching vibration for the carbon-bromine bond. |

Conclusion

This guide outlines a robust and reproducible methodology for the synthesis of 2-(3-bromophenyl)propan-2-amine hydrochloride via the Ritter reaction. The rationale for the synthetic strategy is grounded in the favorable mechanism involving a stable carbocation intermediate. The comprehensive characterization workflow, employing NMR, MS, and IR spectroscopy, provides a multi-faceted and self-validating approach to confirm the structure and purity of the final product. The detailed protocols and expected data presented herein serve as a reliable resource for researchers engaged in synthetic and medicinal chemistry.

References

-

Ritter reaction. (n.d.). In Wikipedia. Retrieved January 19, 2026. [Link]

-

Ritter Reaction. (2019, November 1). Organic Chemistry Portal. [Link]

-

Ritter Reaction. (n.d.). Organic Chemistry Portal. [Link]

-

Ritter Reaction. (2026, January 8). Organic Chemistry Reaction. [Link]

-

PubChem. (n.d.). 2-(3-bromophenyl)propan-2-amine hydrochloride. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 2-(2-Bromophenyl)propan-2-amine hydrochloride. National Center for Biotechnology Information. [Link]

-

Nikpassand, M., et al. (2012). Preparation of different amides via Ritter reaction from alcohols and nitriles in the presence of silica-bonded N-propyl sulphamic acid as a recyclable catalyst. Journal of Chemical Sciences, 124(5), 1025–1032. [Link]

-

PubChem. (n.d.). 2-Amino-3-(3-bromophenyl)propanamide. National Center for Biotechnology Information. [Link]

-

Clark, J. (n.d.). Infrared spectrum of propan-2-amine. Doc Brown's Chemistry. [Link]

-

S. M. A. Hakim, S. H. T. (2021). Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium - Supporting Information. Royal Society of Chemistry. [Link]

-

Illinois State University. (2015). An Introduction to Laboratory Practices in Organic Chemistry: Infrared Spectroscopy. [Link]

-

DeRuiter, J., & Noggle, F. T. (1998). Synthesis and Analytical Profiles for Regioisomeric and Isobaric Amines Related to MDMA, MDEA and MBDB: Differentiation of Drug. National Institute of Justice. [Link]

-

van der Heijden, G. (n.d.). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Semantic Scholar. [Link]

-

mzCloud. (n.d.). 2-Bromoamphetamine. [Link]

-

Standard品网. (n.d.). Benzyl[2-(3-bromophenyl)propan-2-yl]amine Hydrochloride. [Link]

-

Wang, Y., et al. (2014). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. ResearchGate. [Link]

-

Clark, J. (n.d.). 1H NMR spectra of propan-2-amine. Doc Brown's Chemistry. [Link]

-

Palko, A., et al. (2016). A Novel Route to (R)-2-(3-Chlorophenyl)propan-1-amine, a Key Intermediate for the Synthesis of Lorcaserin. ResearchGate. [Link]

- Google Patents. (n.d.). CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.

-

Rasayan Journal of Chemistry. (2019). Synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. [Link]

-

El-Sohly, M. A., & W. Gul. (2014). Review: Synthetic Methods for Amphetamine. Forensic Science Review, 26(1), 7-23. [Link]

-

PubChem. (n.d.). 2-(3-bromophenyl)propan-2-ol. National Center for Biotechnology Information. [Link]

-

Merli, V. (2014). Process for the Purification of Benzphetamine Hydrochloride. Scholars' Mine. [Link]

-

Karpe, S. (2016). Grignard reagent from amino acid? ResearchGate. [Link]

-

Clark, J. (n.d.). Mass spectrum of propan-2-amine. Doc Brown's Chemistry. [Link]

-

Wainscott, D. B., et al. (2007). Structure-Activity Correlations for β-Phenethylamines at Human Trace Amine Receptor 1. Journal of Pharmacology and Experimental Therapeutics, 320(1), 475–485. [Link]

-

Głowacka, I. E., et al. (2019). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Molecules, 24(21), 3963. [Link]

-

Chapman, D., & Williams, R. L. (1953). The infrared spectra of secondary amines and their salts. Journal of the Chemical Society, 2786-2790. [Link]

-

Ianni, A. S., et al. (2023). One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. ChemRxiv. [Link]

-

Shuto, S., et al. (1998). Synthesis and Biological Activity of Conformationally Restricted Analogues of Milnacipran: (1S, 2R)-1-phenyl-2-[(R)-1-amino-2-propynyl]-N,N- Diethylcyclopropanecarboxamide Is a Novel Class of NMDA Receptor Channel Blocker. Journal of Medicinal Chemistry, 41(18), 3507–3514. [Link]

-

Waisser, K., et al. (2000). Synthesis and Biological Activity of 2-Amino-N-phenylbenzamides and 3-Phenyl-1,2,3-benzotriazin-4(3H)-ones. ResearchGate. [Link]

-

Substituted phenethylamine. (n.d.). In Wikipedia. Retrieved January 19, 2026. [Link]

-

Clark, J. (n.d.). Infrared spectrum of propylamine. Doc Brown's Chemistry. [Link]

-

NIST. (n.d.). 2-Propanamine. NIST Chemistry WebBook. [Link]

Sources

- 1. Ritter reaction - Wikipedia [en.wikipedia.org]

- 2. chemistry-reaction.com [chemistry-reaction.com]

- 3. glaserr.missouri.edu [glaserr.missouri.edu]

- 4. Ritter Reaction [organic-chemistry.org]

- 5. 2-(2-Bromophenyl)propan-2-amine hydrochloride | C9H13BrClN | CID 53256951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - 2-(3-bromophenyl)propan-2-amine hydrochloride (C9H12BrN) [pubchemlite.lcsb.uni.lu]

- 7. researchgate.net [researchgate.net]

- 8. infrared spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

An In-Depth Technical Guide to the Physicochemical Properties of 2-(3-Bromophenyl)propan-2-amine Hydrochloride

Introduction

In the landscape of pharmaceutical research and synthetic chemistry, the precise characterization of novel chemical entities and key intermediates is paramount. 2-(3-Bromophenyl)propan-2-amine hydrochloride stands as a significant building block, featuring a tertiary amine on a propane backbone and a bromine-substituted aromatic ring. This structure presents opportunities for diverse synthetic modifications, making it a valuable precursor in drug discovery programs.

This technical guide provides a comprehensive framework for the analysis of the core physicochemical properties of 2-(3-Bromophenyl)propan-2-amine hydrochloride. It is designed for researchers, analytical scientists, and drug development professionals who require a robust understanding of this compound's fundamental characteristics. Beyond merely listing properties, this document elucidates the causality behind the selection of analytical methodologies, grounding each protocol in the principles of scientific integrity and self-validation. The aim is to equip the reader with not only the data but also the strategic approach required for a thorough and reliable characterization.

Chemical Identity and Structural Elucidation

The foundational step in characterizing any chemical entity is to unequivocally confirm its identity and structure. This involves consolidating its nomenclature, molecular formula, and weight, which serve as the basis for all subsequent analyses.

Table 1: Core Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | 2-(3-bromophenyl)propan-2-amine;hydrochloride | [1] |

| CAS Number | 676135-18-5 | [1] |

| Molecular Formula | C₉H₁₃BrClN | [1] |

| Molecular Weight | 250.56 g/mol | [1][2] |

| Canonical SMILES | CC(C)(N)C1=CC=CC(Br)=C1.Cl | [1] |

The hydrochloride salt form is critical, as it significantly influences properties like solubility and stability compared to the free base.[3] The presence of the bromine atom and the tertiary amine functional group are key features that will dictate the compound's reactivity and its spectroscopic signature.

Fundamental Physicochemical Properties

These properties are critical for determining the compound's handling, formulation, and behavior in biological systems. While some data may be available, experimental verification is essential for ensuring material quality.

Table 2: Summary of Physicochemical Properties

| Property | Value | Significance |

| Appearance | White to off-white solid | Basic quality control and purity indicator. |

| Melting Point | Requires experimental determination | A sharp melting range is a primary indicator of high purity. |

| Solubility | Requires experimental determination | Crucial for designing reaction conditions, formulations, and bioassays. |

| pKa | Requires experimental determination | Determines the ionization state at different pH values, affecting absorption and distribution. |

Melting Point Determination

Expertise & Rationale: The melting point is a highly sensitive indicator of purity. Impurities disrupt the crystal lattice of a solid, typically causing a depression and broadening of the melting range. Therefore, a sharp, well-defined melting point is a hallmark of a pure substance. For a hydrochloride salt, the melting point can also be a decomposition temperature, which is an equally important thermal characteristic.

Protocol for Capillary Melting Point Determination:

-

Sample Preparation: Finely powder a small amount of 2-(3-Bromophenyl)propan-2-amine hydrochloride.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Instrumentation: Place the capillary tube into a calibrated digital melting point apparatus.

-

Measurement:

-

Heat rapidly to approximately 20°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion).

-

-

Validation: Perform the measurement in triplicate to ensure reproducibility. The reported range should be narrow (e.g., ≤ 2°C) for a pure sample.

Aqueous Solubility Assessment

Expertise & Rationale: Solubility is a cornerstone of drug development, impacting everything from bioavailability to the feasibility of intravenous formulations. As an amine hydrochloride salt, this compound is expected to have significantly higher aqueous solubility than its free base form because the ionic salt can readily interact with polar water molecules.[3] The shake-flask method is the gold-standard for determining equilibrium solubility.

Protocol for Shake-Flask Solubility Determination:

-

Sample Preparation: Add an excess amount of the compound to a known volume of purified water (e.g., 10 mg in 1 mL) in a sealed glass vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached. A slurry should remain visible, confirming that the solution is saturated.

-

Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the excess solid.

-

Quantification:

-

Carefully extract a known volume of the clear supernatant.

-

Dilute the supernatant with a suitable solvent (e.g., the HPLC mobile phase).

-

Quantify the concentration of the dissolved compound using a validated HPLC method (as described in Section 4) against a calibration curve prepared with known standards.

-

-

Reporting: Express the solubility in units such as mg/mL or mmol/L.

Acidity Constant (pKa) Determination

Expertise & Rationale: The pKa of the protonated amine is arguably the most critical physicochemical parameter for predicting a drug candidate's behavior. It dictates the degree of ionization at physiological pH (approx. 7.4), which governs its ability to cross cell membranes and interact with biological targets. Potentiometric titration is a direct and reliable method for measuring pKa.

Protocol for Potentiometric Titration:

-

Solution Preparation: Accurately weigh and dissolve a known amount of the compound in a defined volume of water or a water/co-solvent mixture (if solubility is limited).

-

Titration Setup: Place the solution in a jacketed beaker maintained at 25°C. Use a calibrated pH electrode to monitor the pH.

-

Titration: Slowly add a standardized solution of NaOH (e.g., 0.1 M) in small, precise increments using an automated titrator. Record the pH after each addition.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (where half of the amine hydrochloride has been neutralized to the free base). The equivalence point is determined from the inflection point of the first derivative of the titration curve.

Caption: Workflow for physicochemical and structural characterization.

Spectroscopic and Spectrometric Analysis

Spectroscopic techniques provide an unambiguous fingerprint of the molecule, confirming its structure and identifying its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR is the most powerful tool for elucidating the precise atomic connectivity of a molecule. ¹H NMR confirms the number and environment of protons, while ¹³C NMR provides complementary information for the carbon skeleton. For this compound, specific splitting patterns in the aromatic region will confirm the 1,3- (meta) substitution pattern.

Predicted ¹H NMR Signals (in DMSO-d₆):

-

Aromatic Protons (approx. 7.3-7.8 ppm): Four protons exhibiting complex splitting patterns (e.g., triplet, doublet of doublets) characteristic of a 1,3-disubstituted benzene ring.

-

Amine Protons (-NH₃⁺, broad singlet): A broad signal that may exchange with residual water in the solvent. Its integration should correspond to three protons.

-

Methyl Protons (-CH₃, singlet, approx. 1.6 ppm): A sharp singlet integrating to six protons, as the two methyl groups are chemically equivalent.

Protocol for NMR Data Acquisition:

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (DMSO-d₆ is a good choice due to its ability to dissolve salts and show amine protons). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the signals in the ¹H spectrum to determine proton ratios and analyze the chemical shifts and coupling constants to confirm the structure.

Infrared (IR) Spectroscopy

Expertise & Rationale: IR spectroscopy is a rapid and reliable method for confirming the presence of key functional groups. The spectrum is a direct readout of the vibrational modes of the molecule's bonds. For this compound, the key signatures will be from the ammonium salt and the aromatic ring.

Expected Characteristic Absorption Bands:

-

N-H Stretch (Ammonium): A very broad and strong band from ~2800-3200 cm⁻¹, characteristic of an R-NH₃⁺ group.

-

C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Sharp peaks just below 3000 cm⁻¹.

-

N-H Bend (Ammonium): A medium to strong band around 1500-1600 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-Br Stretch: A strong absorption in the fingerprint region, typically 500-650 cm⁻¹.

Protocol for Attenuated Total Reflectance (ATR)-IR:

-

Instrument Preparation: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure using the anvil to ensure good contact.

-

Spectrum Acquisition: Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic peaks and compare them to expected values for the functional groups present.

Mass Spectrometry (MS)

Expertise & Rationale: Mass spectrometry provides the exact molecular weight of the parent molecule and offers structural clues through its fragmentation pattern. Electrospray ionization (ESI) is a soft ionization technique ideal for polar, non-volatile molecules like amine salts.

Expected Mass Spectrum (Positive ESI Mode):

-

Parent Ion: The primary ion observed will be the protonated free base [M+H]⁺, where M is the free base 2-(3-Bromophenyl)propan-2-amine.

-

Expected m/z: The molecular weight of the free base (C₉H₁₂BrN) is ~214.02 g/mol . The [M+H]⁺ ion will appear as a characteristic doublet due to the natural isotopic abundance of Bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) at m/z ~214 and ~216.

-

Fragmentation: Common fragments may include the loss of a methyl group (-15 Da) or other characteristic cleavages.

Protocol for ESI-MS Analysis:

-

Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500).

-

Analysis: Confirm the presence of the isotopic doublet corresponding to the [M+H]⁺ ion to verify the molecular formula and weight.

Chromatographic Purity and Quantification

Expertise & Rationale: High-Performance Liquid Chromatography (HPLC) is the definitive technique for assessing the purity of pharmaceutical compounds.[4] A well-developed reversed-phase HPLC method can separate the main compound from synthesis-related impurities and degradation products. The method's trustworthiness is established through validation, ensuring it is specific, linear, accurate, and precise.

Reversed-Phase HPLC Method

Methodology:

-

Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size). The C18 stationary phase provides excellent retention for moderately non-polar aromatic compounds.

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water. The acid is crucial for protonating the amine, ensuring good peak shape.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A linear gradient, for example, starting at 10% B and increasing to 90% B over 15 minutes, is effective for eluting impurities with a wide range of polarities.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C. Maintaining a constant temperature ensures reproducible retention times.

-

Detection Wavelength: Monitor at ~210 nm, where the benzene ring exhibits strong absorbance, providing high sensitivity.

-

Injection Volume: 10 µL.

-

-

Sample Preparation:

-

Prepare a stock solution of the compound in the mobile phase (e.g., 1 mg/mL).

-

Dilute to a working concentration (e.g., 0.1 mg/mL).

-

Filter the sample through a 0.45 µm syringe filter before injection to protect the column.

-

Caption: Standard operational workflow for HPLC purity analysis.

Conclusion

The comprehensive characterization of 2-(3-Bromophenyl)propan-2-amine hydrochloride requires a multi-faceted analytical approach. This guide outlines the essential methodologies for determining its core physicochemical properties, confirming its structure, and quantifying its purity. By applying these robust, self-validating protocols, researchers can ensure the quality and consistency of this key synthetic intermediate, thereby building a solid foundation for its successful application in research and drug development. The logical application of these techniques—from fundamental melting point analysis to sophisticated chromatographic and spectroscopic methods—provides the framework for a complete and trustworthy chemical dossier.

References

-

PubChem. (n.d.). 2-(2-Bromophenyl)propan-2-amine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

University of Helsinki. (n.d.). Chromatographic Determination of Amines in Food Samples. Helda. Retrieved from [Link]

-

National Institutes of Health. (2014). Development and Validation of RP-HPLC Method for the Determination of Methamphetamine and Propranolol in Tablet Dosage Form. PMC. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of propan-2-amine. Retrieved from [Link]

- Spring 2005. Principles of Drug Action 1, Amines.

-

National Medicines Institute, Poland. (n.d.). HPLC method for identification and quantification of three active substances in a dermatological preparation. Acta Poloniae Pharmaceutica. Retrieved from [Link]

-

National Institutes of Health. (2014). Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture. PMC. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H NMR spectra of propan-2-amine. Retrieved from [Link]

Sources

A Technical Guide to the NMR Spectral Analysis of 2-(3-Bromophenyl)propan-2-amine Hydrochloride

This in-depth technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectral data for 2-(3-bromophenyl)propan-2-amine hydrochloride. Designed for researchers, scientists, and drug development professionals, this document delves into the predicted ¹H and ¹³C NMR spectra, outlines a robust experimental methodology for data acquisition, and provides a detailed framework for spectral analysis and structural elucidation.

Introduction

2-(3-Bromophenyl)propan-2-amine hydrochloride is a substituted arylalkylamine of interest in medicinal chemistry and pharmaceutical research. As with any synthesized compound, unambiguous structural confirmation is paramount for its progression in research and development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone analytical technique for the definitive structural elucidation of organic molecules in solution. This guide will provide a predictive analysis of the ¹H and ¹³C NMR spectra of the title compound and detail the necessary experimental protocols for its empirical verification.

Predicted ¹H and ¹³C NMR Spectral Data

In the absence of experimentally acquired spectra in publicly available databases, a predicted NMR analysis provides a valuable baseline for researchers. The following predictions are based on established principles of NMR spectroscopy, including the analysis of substituent effects on aromatic systems and typical chemical shifts for aliphatic amines.

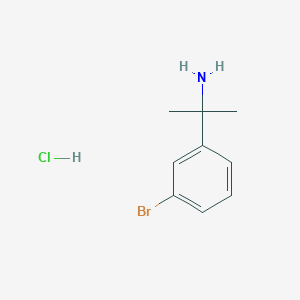

The structure of 2-(3-bromophenyl)propan-2-amine hydrochloride is presented below, with atoms numbered for the purpose of NMR assignment.

Caption: Molecular structure of 2-(3-bromophenyl)propan-2-amine hydrochloride with atom numbering for NMR assignments.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum is expected to exhibit distinct signals for the aromatic protons, the aliphatic methyl protons, and the amine protons. The hydrochloride salt form will result in the protonation of the amine group to an ammonium group (-NH₃⁺).

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Justification |

| Aromatic Protons (H2', H4', H5', H6') | 7.20 - 7.60 | Multiplet | 4H | The aromatic protons will appear in the typical downfield region. The bromine atom and the alkylammonium group will influence their chemical shifts, leading to a complex multiplet pattern. |

| Ammonium Protons (-NH₃⁺) | 8.0 - 9.0 | Broad Singlet | 3H | Protons on a positively charged nitrogen are significantly deshielded and often appear as a broad singlet due to quadrupolar broadening and exchange with residual water. Its chemical shift is highly dependent on the solvent and concentration.[1][2] |

| Methyl Protons (2 x -CH₃) | 1.60 - 1.80 | Singlet | 6H | The six protons of the two methyl groups are chemically equivalent and are adjacent to a quaternary carbon, hence they will appear as a singlet. |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will show signals for the aromatic carbons and the aliphatic carbons. The carbon attached to the bromine will be significantly influenced by the halogen's electronegativity and heavy atom effect.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |

| Cα | 55 - 60 | The quaternary carbon attached to the aromatic ring and the ammonium group will be deshielded. |

| Cβ (2 x -CH₃) | 25 - 30 | The methyl carbons will appear in the aliphatic region. |

| C1' | 145 - 150 | The ipso-carbon attached to the propan-2-amine group. |

| C3' | 120 - 125 | The carbon atom directly bonded to the bromine atom. |

| C2', C4', C5', C6' | 125 - 135 | The remaining aromatic carbons will have distinct chemical shifts due to the different electronic environments created by the substituents. |

Experimental Methodology

To obtain high-quality NMR data for 2-(3-bromophenyl)propan-2-amine hydrochloride, the following experimental protocol is recommended.

Sample Preparation

-

Weighing: Accurately weigh approximately 5-10 mg of the compound into a clean, dry vial.

-

Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) are good choices for amine hydrochlorides due to their ability to dissolve salts and the position of their residual solvent peaks. Chloroform-d (CDCl₃) can also be used, but solubility may be limited.[3][4]

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

-

Mixing: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.

-

Transfer: Using a Pasteur pipette plugged with glass wool, transfer the solution to a 5 mm NMR tube. This will filter out any particulate matter.

-

Capping: Securely cap the NMR tube.

NMR Data Acquisition

The following parameters are suggested for a 400 MHz NMR spectrometer and may need to be adjusted based on the specific instrument and sample.[5][6]

¹H NMR Spectroscopy:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay (d1): 1-2 seconds.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

¹³C NMR Spectroscopy:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: 200-240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds.

-

Number of Scans: 1024-4096 scans, or more, to achieve an adequate signal-to-noise ratio.

2D NMR Spectroscopy (for structural confirmation):

-

COSY (Correlation Spectroscopy): To establish proton-proton couplings, particularly within the aromatic ring.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons. This is essential for assigning the protonated carbons.[7][8][9]

Caption: A typical workflow for NMR-based structural elucidation.

Data Analysis and Structural Elucidation

1D NMR Spectra Analysis

-

Processing: The raw data (Free Induction Decay - FID) should be processed by applying a Fourier transform, phase correction, and baseline correction.

-

Referencing: Calibrate the chemical shift axis using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integration (¹H NMR): Integrate the signals to determine the relative number of protons for each resonance. The expected ratio for the aromatic, ammonium, and methyl protons is 4:3:6.

-

Multiplicity Analysis (¹H NMR): Analyze the splitting patterns of the signals to deduce proton-proton coupling information. The aromatic protons are expected to show complex coupling patterns (doublets of doublets, triplets of doublets, etc.) due to ortho- and meta-couplings. The methyl protons should be a singlet, and the ammonium protons a broad singlet.

2D NMR Spectra Analysis

-

COSY: The COSY spectrum will reveal correlations between coupled protons. This will be particularly useful in assigning the connectivity of the aromatic protons. For example, H4' should show a correlation to H5', and H5' to H6'.

-

HSQC: The HSQC spectrum will show cross-peaks for each proton that is directly attached to a carbon atom. This will allow for the unambiguous assignment of the protonated aromatic carbons (C2', C4', C5', C6') and the methyl carbons (Cβ). The quaternary carbons (Cα, C1', C3') will not appear in the HSQC spectrum.

By combining the information from all these NMR experiments, the complete and unambiguous assignment of all proton and carbon signals can be achieved, thus confirming the structure of 2-(3-bromophenyl)propan-2-amine hydrochloride.

Potential Impurities and their NMR Signatures

The presence of impurities can complicate NMR spectra. A common synthetic route to similar compounds involves the reaction of a Grignard reagent (e.g., 3-bromophenylmagnesium bromide) with a suitable ketone or nitrile, followed by amination. Potential impurities could include starting materials, reaction byproducts, or residual solvents.

-

Unreacted Starting Materials: For instance, if 3-bromoacetophenone is a precursor, its characteristic methyl singlet around 2.6 ppm and aromatic signals would be observable.

-

Solvent Residues: Common organic solvents used in synthesis and purification (e.g., diethyl ether, tetrahydrofuran, ethyl acetate) have characteristic NMR signals that can be identified.

-

Isomeric Impurities: Incomplete regioselectivity in the synthesis could lead to the presence of the 2-bromo or 4-bromo isomers. These would have distinct aromatic proton patterns in the ¹H NMR spectrum.

A careful analysis of the full spectrum, including low-level signals, is crucial for assessing the purity of the sample.

References

- StrucEluc Expert System for 2D NMR Spectra. PubMed.

- NMR Spectroscopy of Benzene Deriv

- Applying 2D NMR methods to the structural elucidation of complex natural products. University of British Columbia.

- CHM4930 Example of Solving Structure

- Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Wisconsin-La Crosse.

- Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Consider

- A Step-By-Step Guide to 1D and 2D NMR Interpret

- Chemical shifts. University of Potsdam.

- Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra.

- Chemical shifts for substituted benzene's in NMR. Reddit.

- NMR Characterization of RNA Small Molecule Interactions. PubMed Central.

- Spectroscopic Properties of Amines. Chemistry LibreTexts.

- Chemical shifts of the amine protons signal in ¹H NMR spectra.

- 13C – NMR Chemical Shift Increments for substituted benzenes. Masaryk University.

- Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine.

- NMR Spectroscopy Of Amines. JoVE.

- NMR Solvents. Sigma-Aldrich.

- Basic Practical NMR Concepts.

- Basic NMR Concepts. Boston University.

- Efficient NMR Screening Approach to Discover Small Molecule Fragments Binding Structured RNA. PubMed Central.

- Amine protons on NMR. Reddit.

- Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. MDPI.

- NMR Solvents. Eurisotop.

- Predict 13C carbon NMR spectra. NMRDB.org.

- CASPRE - 13C NMR Predictor. CASPRE.

- NMR Prediction. ACD/Labs.

- An NMR Study of the Solvent Effects on the N-H Chemical Shifts of Aromatic Amines, Amides, and Hydrazines. DTIC.

- Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplic

- Prediction of 'H NMR Chemical Shifts and Conformational Analysis of Organic Molecules. The University of Liverpool Repository.

- PROSPRE - 1H NMR Predictor. PROSPRE.

- Spectroscopy of Amines. Chemistry LibreTexts.

- 1H NMR spectra of propan-2-amine. Doc Brown's Chemistry.

- 13C NMR spectra of propan-2-amine. Doc Brown's Chemistry.

- NMR Characterization of 1-(3-Chlorophenyl)-2-methylpropan-2-amine. Benchchem.

- A kind of preparation method of bupropion hydrochloride impurity F.

- The synthesis and investigation of impurities found in clandestine labor

- 2-Amino-2-(3-bromophenyl)propan-1-ol synthesis. ChemicalBook.

- 2-(3-Chlorophenyl)propan-2-amine hydrochloride. Vulcanchem.

- Forensic analysis of P2P derived amphetamine synthesis impurities.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Video: NMR Spectroscopy Of Amines [jove.com]

- 3. NMR Solvents [sigmaaldrich.com]

- 4. NMR Solvents | Eurisotop [eurisotop.com]

- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 6. sites.bu.edu [sites.bu.edu]

- 7. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 9. youtube.com [youtube.com]

An In-depth Technical Guide to the Mass Spectrometry Analysis of 2-(3-Bromophenyl)propan-2-amine Hydrochloride

Abstract

This technical guide provides a comprehensive framework for the analysis of 2-(3-Bromophenyl)propan-2-amine hydrochloride, a substituted phenethylamine analog, using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). Phenethylamine derivatives represent a broad class of compounds encountered in forensic, clinical, and pharmaceutical research, necessitating robust and reliable analytical methods.[1] This document details the critical physicochemical properties of the analyte, outlines a complete methodology from sample preparation to data acquisition, and provides an in-depth analysis of its expected fragmentation patterns. The protocols described herein are designed to ensure scientific rigor and produce defensible data for researchers, scientists, and drug development professionals.

Introduction and Analytical Rationale

2-(3-Bromophenyl)propan-2-amine belongs to the phenethylamine class, a structural backbone for many neurotransmitters, psychoactive substances, and pharmaceutical agents.[2] The presence of a bromine atom and its specific position on the phenyl ring (meta-position) presents unique analytical identifiers that can be decisively exploited using mass spectrometry. The hydrochloride salt form dictates specific considerations for sample preparation to ensure optimal ionization and chromatographic performance.

The primary objective of this guide is to establish a self-validating analytical workflow. This is achieved by leveraging the synergy between liquid chromatography for temporal separation and tandem mass spectrometry for mass-based confirmation and structural elucidation. The method's trustworthiness relies on the combination of chromatographic retention time, precursor ion mass accuracy, the characteristic bromine isotopic pattern, and a predictable, high-confidence fragmentation spectrum (MS/MS).

Physicochemical Properties and Their Analytical Implications

Understanding the molecule's structure is paramount to designing an effective analytical strategy.

| Property | Value / Description | Analytical Implication |

| Chemical Formula | C₉H₁₂BrN • HCl | The base molecule contains Carbon, Hydrogen, Bromine, and Nitrogen. |

| Molecular Weight | Free Base: 214.10 g/mol HCl Salt: 250.57 g/mol | The nominal mass of the protonated free base [M+H]⁺ will be ~214 and ~216 Da. |

| Exact Mass (Free Base) | 213.0153 u (C₉H₁₂⁷⁹BrN) | High-resolution mass spectrometry can differentiate it from other isobaric compounds. |

| Key Functional Groups | Primary Amine (-NH₂), Phenyl Ring, Bromine atom | The primary amine is a basic site, readily protonated for positive mode ESI.[3] |

| Isotopic Signature | Bromine has two stable isotopes: ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). | The mass spectrum will exhibit a characteristic pair of peaks (A and A+2) of nearly equal intensity for any bromine-containing ion, a crucial identification feature. |

Comprehensive Analytical Workflow

The analysis follows a logical progression from sample preparation to data interpretation. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the technique of choice due to its superior sensitivity, selectivity, and adaptability for analyzing compounds like phenethylamines in complex matrices.[4]

Caption: High-level workflow for the analysis of 2-(3-Bromophenyl)propan-2-amine HCl.

Step-by-Step Experimental Protocols

A. Sample Preparation

-

Rationale: The hydrochloride salt is typically a solid. It must be dissolved in a solvent compatible with both the analyte's solubility and the LC-MS system. A polar organic solvent like methanol, often mixed with water, is an excellent choice.

-

Protocol:

-

Prepare a stock solution by accurately weighing ~1 mg of 2-(3-Bromophenyl)propan-2-amine hydrochloride and dissolving it in 10 mL of a 50:50 (v/v) solution of methanol and deionized water to create a 100 µg/mL solution.

-

Perform serial dilutions from the stock solution using the same 50:50 methanol/water solvent to create working standards for calibration and analysis (e.g., 1-100 ng/mL).

-

For samples in a biological matrix (e.g., serum, urine), a protein precipitation or solid-phase extraction (SPE) step would be required prior to dilution.[5]

-

B. Liquid Chromatography (LC) Method

-

Rationale: Reversed-phase chromatography is ideal for separating moderately polar compounds like phenethylamines. A C18 column provides the necessary hydrophobic interaction. Adding a small amount of acid (e.g., formic acid) to the mobile phase is critical; it ensures the primary amine remains protonated, which prevents peak tailing and enhances ESI efficiency.[5]

-

Protocol:

Parameter Recommended Setting Column C18, 2.1 x 100 mm, 1.8 µm particle size Mobile Phase A 0.1% Formic Acid in Water Mobile Phase B 0.1% Formic Acid in Acetonitrile Gradient 5% B to 95% B over 5 minutes Flow Rate 0.4 mL/min Column Temp. 40 °C | Injection Vol. | 5 µL |

C. Mass Spectrometry (MS) Method

-

Rationale: Electrospray Ionization (ESI) is a 'soft' ionization technique well-suited for polar molecules that are already charged or easily protonated in solution.[6][7] Positive ion mode is the clear choice for the basic amine group. Tandem MS (MS/MS) is used to isolate the protonated molecule and fragment it to generate a structural fingerprint.

-

Protocol:

Parameter Recommended Setting Ionization Mode Electrospray Ionization (ESI), Positive Capillary Voltage +4.0 kV Gas Temp. 325 °C Gas Flow 8 L/min Nebulizer Pressure 40 psi MS1 Scan Range m/z 50 - 400 MS/MS Precursor Ions m/z 214.0, 216.0 | Collision Energy | 10-30 eV (optimization recommended) |

Data Interpretation: Expected Spectra and Fragmentation

MS1 Full Scan: The Precursor Ion

In the full scan (MS1) spectrum, the primary goal is to identify the protonated molecule, [M+H]⁺.

-

Expected Ions: A distinct pair of peaks will be observed at m/z 214.0 (corresponding to the ⁷⁹Br isotope) and m/z 216.0 (corresponding to the ⁸¹Br isotope).

-

Validation: The key confirmatory feature is that the intensity of these two peaks will be nearly identical (a ~1:1 ratio), which is the classic signature of a singly brominated compound.

MS/MS Analysis: The Fragmentation Pathway

By selecting m/z 214 and 216 as precursor ions and subjecting them to collision-induced dissociation (CID), we can generate a characteristic product ion spectrum. The fragmentation of phenethylamines is well-documented and typically follows predictable pathways.[8][9][10]

-

Alpha (α) Cleavage: This is often the most dominant fragmentation pathway for phenethylamines.[8][11] It involves the cleavage of the bond between the alpha-carbon and the beta-carbon (the C-C bond adjacent to the amine).

-

Loss of Ammonia (NH₃): In-source fragmentation or fragmentation in the collision cell can lead to the neutral loss of ammonia.[2][12]

-

Benzylic Cleavage: Cleavage can also occur at the benzylic position, leading to the formation of a bromotropylium ion or related structures.

The proposed fragmentation for the m/z 214 precursor is detailed below. The fragments from the m/z 216 precursor will be identical but shifted by +2 Da.

Caption: Proposed MS/MS fragmentation of 2-(3-Bromophenyl)propan-2-amine.

Summary of Expected Ions:

| Ion Description | Precursor m/z (⁷⁹Br / ⁸¹Br) | Key Fragment m/z (⁷⁹Br / ⁸¹Br) | Fragmentation Pathway |

| Protonated Molecule | 214.0 / 216.0 | - | [M+H]⁺ |

| Benzylic Cation | 214.0 / 216.0 | 183.0 / 185.0 | Alpha (α) cleavage with loss of C₂H₅N |

| Ammonia Loss | 214.0 / 216.0 | 197.0 / 199.0 | Neutral loss of ammonia (NH₃) |

Conclusion

The LC-MS/MS method detailed in this guide provides a robust, specific, and trustworthy approach for the identification and potential quantification of 2-(3-Bromophenyl)propan-2-amine hydrochloride. The strategy's strength lies in its multi-layered validation process: a defined chromatographic retention time, accurate mass measurement of the precursor ion, confirmation via the unique 1:1 bromine isotopic signature, and a predictable tandem mass spectrometry fragmentation pattern. By understanding the causality behind each methodological choice—from mobile phase acidification to the interpretation of fragmentation pathways—scientists can confidently apply and adapt this workflow for the analysis of this and structurally related compounds.

References

-

Inoue, H., Negishi, S., Nakazono, Y., T. Iwata, Y., Kanamori, T., Tsujikawa, K., Ohtsuru, O., Miyamoto, K., & Kasuya, F. (2016). Differentiation of ring-substituted bromoamphetamine analogs by gas chromatography–tandem mass spectrometry. International Journal of Legal Medicine, 130(3), 695–703. [Link]

-

Lin, H.-R., Lin, Y.-C., & Chen, C.-L. (2016). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules, 21(9), 1221. [Link]

-

Wohlfarth, A., Weinmann, W., & Dresen, S. (2010). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. Analytical and Bioanalytical Chemistry, 396(7), 2403–2414. [Link]

-

Adamowicz, P., & Tokarczyk, B. (2016). Development of a rapid LC-MS/MS method for direct urinalysis of designer drugs. Analytical Methods, 8(3), 538-546. [Link]

-

Lin, H.-R., Lin, Y.-C., & Chen, C.-L. (2016). Mass fragmentations (m/z values) of phenethylamines and tryptamines... [Table]. ResearchGate. [Link]

-

Nakamura, S., Hori, A., Nishi, A., & Yamazaki, M. (2020). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. Analytical Chemistry, 92(17), 12033–12039. [Link]

-

Wohlfarth, A., Weinmann, W., & Dresen, S. (2010). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. CORE. [Link]

-

Adamowicz, P., & Tokarczyk, B. (2019). Screening Analysis for Designer Stimulants by LC-MS/MS. Methods in Molecular Biology, 1872, 165-180. [Link]

-

Adamowicz, P., & Tokarczyk, B. (2019). Screening Analysis for Designer Stimulants by LC-MS/MS. Springer Nature Experiments. [Link]

-

Giebułtowicz, J., & Wroczyński, P. (2020). Analysis of the fragmentation of new-type phenethylamine derivatives from the NBOMe and NBF groups under electrospray ionization conditions using high resolution mass spectrometry. Problems of Forensic Sciences. [Link]

-

Kiontke, A., Oehme, R., & Birkemeyer, C. (2016). Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Conditions. PLOS ONE, 11(12), e0167502. [Link]

-

Inoue, H., Negishi, S., Nakazono, Y., et al. (2015). Differentiation of ring-substituted bromoamphetamine analogs by gas chromatography–tandem mass spectrometry. ResearchGate. [Link]

-

Kruve, A., & Kaupmees, K. (2017). Electrospray Ionization Efficiency Scale of Organic Compounds. Analytical Chemistry, 89(9), 5079–5086. [Link]

-

Marín, J. M., Sancho, J. V., & Hernández, F. (2012). Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MS(E) accurate-mass spectra. Journal of Mass Spectrometry, 47(1), 68–80. [Link]

-

De-la-Torre, R., et al. (2001). Mass spectra and proposed fragmentation patterns of amphetamine... [Figure]. ResearchGate. [Link]

-

PubChem. (n.d.). 2-(2-Bromophenyl)propan-2-amine hydrochloride. [Link]

-

Marín, J. M., Sancho, J. V., & Hernández, F. (2012). Fragmentation pathway of drugs of abuse and their metabolites using accurate mass spectra of QTOF MS. CORE. [Link]

-

Wikipedia. (n.d.). Electrospray ionization. [Link]

-

Chemistry LibreTexts. (2023). Electrospray Ionization Mass Spectrometry. [Link]

-

Noggle, F. T., Clark, C. R., & DeRuiter, J. (1997). Synthesis and Analytical Profiles for Regioisomeric and Isobaric Amines Related to MDMA, MDEA and MBDB: Differentiation of Drug. National Criminal Justice Reference Service. [Link]

-

Schymanski, E. L., & Neumann, S. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Semantic Scholar. [Link]

-

mzCloud. (2017). 2-Bromoamphetamine. [Link]

-

PubChem. (n.d.). 2-Amino-3-(3-bromophenyl)propanamide. [Link]

-

PubChemLite. (n.d.). 2-(3-bromophenyl)propan-2-ol (C9H11BrO). [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of propan-2-amine. [Link]

-

University of the Sciences in Philadelphia. (2005). Principles of Drug Action 1, Amines. [Link]

Sources

- 1. Screening Analysis for Designer Stimulants by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. webhome.auburn.edu [webhome.auburn.edu]

- 4. researchgate.net [researchgate.net]

- 5. LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MS(E) accurate-mass spectra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Differentiation of ring-substituted bromoamphetamine analogs by gas chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

In-Depth Technical Guide to the Isomers of Bromophenylpropanamine: Synthesis, Properties, and Analytical Considerations

Introduction

Bromophenylpropanamine, a substituted derivative of the phenethylamine class, represents a family of compounds with significant interest in the fields of pharmacology, medicinal chemistry, and toxicology. The introduction of a bromine atom onto the phenyl ring of the propanamine structure gives rise to a variety of isomers, each with potentially distinct chemical and biological properties. The precise location of the bromine atom (positional isomerism) and the spatial arrangement of substituents around the chiral center (stereoisomerism) are critical determinants of the molecule's interaction with biological systems.

This technical guide provides a comprehensive overview of the key isomers of bromophenylpropanamine. It is designed for researchers, scientists, and drug development professionals, offering in-depth insights into their synthesis, comparative properties, and the analytical methodologies required for their differentiation. Understanding the nuances of these isomers is paramount, as subtle structural changes can lead to profound differences in pharmacological effects, from therapeutic potential to significant toxicity.[1][2] This guide will focus primarily on the positional isomers (ortho-, meta-, and para-) and the enantiomers of the most studied isomer, 4-bromophenylpropanamine.

Part 1: Positional Isomerism in Bromophenylpropanamine

Positional isomers of bromophenylpropanamine are characterized by the location of the bromine atom on the phenyl ring: the ortho- (2-), meta- (3-), and para- (4-) positions. This seemingly minor structural variation significantly alters the electronic and steric properties of the molecule, thereby influencing its synthesis, physicochemical characteristics, and pharmacological profile.

Synthesis of Positional Isomers

The synthesis of bromophenylpropanamine isomers typically begins with a correspondingly substituted brominated precursor, such as bromophenylacetone. A common and versatile method is reductive amination.

-

Causality in Synthesis: The choice of the starting material is the primary determinant of the final positional isomer. For instance, to synthesize 4-bromophenylpropanamine, one must start with 4-bromophenyl-2-propanone. The Leuckart reaction or catalytic hydrogenation are frequently employed reductive amination methods.[3][4] The Leuckart reaction, using formic acid or its derivatives like formamide or ammonium formate, is often favored in clandestine settings due to its simplicity, though it may result in lower yields and more impurities compared to catalytic hydrogenation.[4] Catalytic hydrogenation, on the other hand, offers a cleaner and more efficient route, often utilizing catalysts like palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere.

Experimental Protocol: General Reductive Amination of a Bromophenyl-2-propanone

-

Reaction Setup: In a round-bottom flask suitable for the reaction scale, dissolve the starting bromophenyl-2-propanone (1 equivalent) in a suitable solvent such as methanol or ethanol.

-

Amine Source: Add an ammonia source. For the Leuckart reaction, this would be ammonium formate (excess). For catalytic hydrogenation, a solution of ammonia in methanol is typically used.

-

Reduction:

-

Leuckart Method: Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC or GC-MS).[3][4] The intermediate N-formylamphetamine is formed, which requires a subsequent hydrolysis step.[4]

-

Catalytic Hydrogenation: Add a catalyst (e.g., 5-10% Pd/C). The flask is then placed under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stirred vigorously at room temperature or with gentle heating.

-

-

Workup and Isolation:

-

After the reaction is complete, the catalyst (if used) is removed by filtration through Celite.

-

The solvent is removed under reduced pressure.

-

The residue is dissolved in water and acidified (e.g., with HCl).

-

The aqueous layer is washed with a nonpolar solvent (e.g., diethyl ether or dichloromethane) to remove unreacted starting material and non-basic impurities.

-

The aqueous layer is then made basic (e.g., with NaOH) to a pH >10, which deprotonates the amine.

-

The freebase product is extracted into an organic solvent (e.g., diethyl ether).

-

-

Purification: The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated to yield the crude bromophenylpropanamine. Further purification can be achieved via distillation or by converting the amine to its hydrochloride salt, which can be recrystallized.

Diagram: General Synthesis of 4-Bromophenylpropanamine

Caption: Synthetic routes to 4-bromophenylpropanamine from 4-bromophenyl-2-propanone.

Comparative Properties of Positional Isomers

The properties of the ortho-, meta-, and para-isomers are distinct. While comprehensive data for the 2- and 3-bromo isomers are less common in the literature than for the 4-bromo isomer, general structure-activity relationships can be inferred. The 4-bromo isomer, also known as para-bromoamphetamine (PBA) or brolamfetamine, is the most well-characterized.

| Property | 2-Bromophenylpropanamine | 3-Bromophenylpropanamine | 4-Bromophenylpropanamine (PBA) |

| Synonyms | ortho-Bromoamphetamine | meta-Bromoamphetamine | para-Bromoamphetamine, 4-BA |

| Molar Mass | 214.11 g/mol | 214.11 g/mol | 214.11 g/mol [5] |

| Primary Mechanism | Likely monoamine releaser | Likely monoamine releaser | Serotonin-Norepinephrine-Dopamine Releasing Agent (SNDRA)[5] |

| Pharmacological Notes | Less studied, activity is presumed to be lower due to steric hindrance near the side chain. | Less studied, effects are intermediate between ortho and para isomers. | Potent monoamine releaser with known neurotoxic properties, particularly towards serotonin neurons.[5] Also acts as a MAO-A inhibitor (IC₅₀ = 1,500 nM).[5] |

Expert Insight: The position of the halogen atom on the phenyl ring of an amphetamine derivative critically influences its interaction with monoamine transporters. A substitution at the 4-position (para) often results in potent serotonin-releasing activity. This is a well-established trend seen in related compounds like 4-chloroamphetamine (PCA) and 4-fluoroamphetamine (4-FA). The neurotoxicity associated with these para-halogenated amphetamines is believed to be linked to their potent effects on the serotonin system.[5][6]

Part 2: Stereoisomerism in Bromophenylpropanamine

The presence of a chiral center at the alpha-carbon of the propanamine side chain means that each positional isomer exists as a pair of enantiomers: (R)- and (S)-bromophenylpropanamine. It is a fundamental principle in pharmacology that enantiomers can have vastly different biological activities due to the stereospecific nature of receptor binding sites and enzymes.[7][8]

Pharmacological Differentiation of Enantiomers

For most amphetamines, the (S)-enantiomer (dextroamphetamine) is typically the more potent central nervous system stimulant.[9] However, in some substituted amphetamines, this is not always the case. For the hallucinogenic compound 2,5-Dimethoxy-4-bromoamphetamine (DOB), a related but more complex molecule, the (R)-enantiomer is the more active form (the eutomer).[10][11] This highlights the necessity of separating and individually testing the enantiomers of any novel psychoactive substance.

-

Trustworthiness of Data: When evaluating pharmacological data, it is crucial to know whether the study was conducted with a racemic mixture or with enantiomerically pure compounds. Studies on racemic mixtures report the combined effects of both enantiomers, which can be misleading if one is significantly more potent or has a different pharmacological profile than the other.

Synthesis and Separation of Enantiomers

Obtaining enantiomerically pure bromophenylpropanamines can be achieved through two primary strategies:

-

Asymmetric Synthesis: This involves using a chiral catalyst or auxiliary to guide the synthesis towards the formation of a single enantiomer. This is the more elegant and efficient approach in modern pharmaceutical development.

-

Chiral Resolution: This is the process of separating a racemic mixture into its individual enantiomers.[8]

Experimental Protocol: Chiral Resolution via Diastereomeric Salt Formation

This classic method relies on reacting the racemic amine with a chiral acid to form two diastereomeric salts, which have different physical properties (like solubility) and can be separated.[8]

-

Salt Formation: Dissolve the racemic bromophenylpropanamine freebase in a suitable solvent (e.g., ethanol or methanol).

-

Chiral Acid Addition: Add a solution of an enantiomerically pure chiral acid (e.g., (+)-tartaric acid or (-)-dibenzoyltartaric acid) to the amine solution, typically in a 1:1 or 2:1 molar ratio.

-

Crystallization: The two diastereomeric salts will form. Due to their different solubilities, one salt will preferentially crystallize out of the solution upon cooling or slow evaporation of the solvent. The choice of solvent is critical and often requires optimization to achieve efficient separation.

-

Separation: The crystallized salt is collected by filtration. This salt is now enriched in one of the diastereomers.

-

Liberation of Freebase: The separated diastereomeric salt is dissolved in water, and a base (e.g., NaOH) is added to liberate the enantiomerically enriched freebase, which can then be extracted with an organic solvent.

-

Analysis: The enantiomeric purity of the separated amine is determined using a chiral analytical technique, such as chiral HPLC.

Diagram: Chiral Resolution Workflow

Caption: Workflow for separating enantiomers via diastereomeric salt formation.

Part 3: Analytical Methodologies

The definitive identification and quantification of bromophenylpropanamine isomers require sophisticated analytical techniques. Given that positional isomers and enantiomers have the same mass, mass spectrometry alone is insufficient for differentiation without a prior separation step.[12]

Chromatographic Techniques

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for identifying substituted amphetamines.[3] To separate enantiomers, a derivatization step using a chiral reagent (e.g., trifluoroacetyl-l-prolyl chloride, L-TPC) is often employed. This converts the enantiomers into diastereomers, which can then be separated on a standard achiral GC column.

-

High-Performance Liquid Chromatography (HPLC): HPLC is another valuable technique.[3] For enantiomeric separation, a chiral stationary phase (CSP) is used.[7][13] This direct method avoids derivatization and is often considered more reliable, as impurities in chiral derivatizing agents can lead to inaccurate results.[12][13] LC coupled with tandem mass spectrometry (LC-MS/MS) provides excellent sensitivity and selectivity for quantifying isomers in complex matrices like biological fluids.[9][13]

Spectroscopic Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation, particularly for confirming the position of the bromine atom on the phenyl ring. The splitting patterns and chemical shifts in the aromatic region of the spectrum will be distinct for the 2-, 3-, and 4-bromo isomers.

-

Infrared (IR) Spectroscopy: IR spectroscopy can help identify key functional groups (e.g., N-H bends of the primary amine, C-H stretches of the aromatic ring), but it is generally not sufficient for distinguishing between positional isomers on its own.

Part 4: Toxicology and Regulatory Status

Substituted amphetamines, as a class, have a high potential for abuse and may exhibit significant toxicity.[1][14][15] Para-halogenated amphetamines, including 4-bromoamphetamine, are known to be neurotoxic, particularly to serotonergic neurons.[5][6] The mechanism of toxicity is thought to involve oxidative stress and metabolic activation.[6] Acute overdose can lead to a range of severe symptoms, including hyperthermia, hypertension, seizures, and psychosis.[14][15]

Due to their structural similarity to controlled substances and their potential for abuse and harm, bromophenylpropanamine isomers are often considered controlled substance analogs in many jurisdictions. Their legal status can vary, but they are generally not approved for medical use.

Conclusion

The isomers of bromophenylpropanamine provide a compelling case study in the importance of stereochemistry and positional isomerism in pharmacology and toxicology. The para-substituted isomer, 4-bromoamphetamine, is a potent monoamine releasing agent with demonstrated neurotoxic potential. The properties of the ortho- and meta-isomers are less well-defined but are presumed to be different based on established structure-activity relationships. Furthermore, the chirality of these molecules necessitates the separation and individual evaluation of the (R)- and (S)-enantiomers to fully understand their biological profiles. A thorough analytical approach combining chromatographic separation with mass spectrometric or spectroscopic identification is essential for the unambiguous characterization of these compounds. This detailed understanding is critical for researchers in drug development, forensic science, and toxicology to predict effects, determine mechanisms of action, and assess potential risks.

References

-

United Nations Office on Drugs and Crime. (2006). Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-substituted Analogues in Seized Materials. UNODC. [Link]

-

Wikipedia. (n.d.). 2,5-Dimethoxy-4-bromoamphetamine. Retrieved from [Link]

-

Wikipedia. (n.d.). para-Bromoamphetamine. Retrieved from [Link]

-

Moffat, A. C., Osselton, M. D., & Widdop, B. (Eds.). (2011). Clarke's Analysis of Drugs and Poisons. Pharmaceutical Press. (Reference to general techniques discussed in the book chapter). [Link]

-

Grokipedia. (n.d.). 2,5-Dimethoxy-4-bromoamphetamine. Retrieved from [Link]

-

Shin, H. S., & Kim, E. (1998). Enantiomeric Determination of Amphetamine and Methamphetamine in Urine by Precolumn Derivatization with Marfey's Reagent. Journal of Analytical Toxicology, 22(4), 285–289. [Link]

-

United Nations Office on Drugs and Crime. (2006). Recommended methods for the identification and analysis of amphetamine, methamphetamine and their ring-substituted analogues in seized material. UNODC. [Link]

-

Steuer, A. E., et al. (2021). Enantioselective Quantification of Amphetamine and Metabolites in Serum Samples: Forensic Evaluation and Estimation of Consumption Time. Molecules, 26(16), 4849. [Link]

-

DrugMAP. (n.d.). Details of the Drug: Brolamfetamine. Retrieved from [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). brolamfetamine. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Bromo-3,5-dimethoxyamphetamine. Retrieved from [Link]

-

PubChem. (n.d.). 2,5-Dimethoxy-4-bromoamphetamine. National Center for Biotechnology Information. Retrieved from [Link]

-

ScienceDirect. (n.d.). Chiral Drug Separation. Retrieved from [Link]

-

Bionity.com. (n.d.). 2,5-Dimethoxy-4-bromoamphetamine. Retrieved from [Link]

-

Gifford, J., et al. (2018). Improved Chiral Separation of Methamphetamine Enantiomers Using CSP-LC-MS-MS. Journal of Analytical Toxicology, 42(8), 545–550. [Link]

- Google Patents. (n.d.). EP2323966A1 - Process for the preparation of 4-bromophenyl derivatives.

-

Dinis-Oliveira, R. J., et al. (2012). Toxicity of amphetamines: an update. Archives of Toxicology, 86(8), 1167–1231. [Link]

-

Krasnova, I. N., & Cadet, J. L. (2009). Amphetamine toxicities: classical and emerging mechanisms. Annals of the New York Academy of Sciences, 1159, 101–113. [Link]

-

ResearchGate. (n.d.). Toxicity of amphetamines: An update. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). ADDERALL® Prescribing Information. Retrieved from [Link]

-

ResearchGate. (2020). Are the enantiomers of the drug compounds separated in the final product? How is this separation done?[Link]

-

Medscape. (2024). Amphetamine Toxicity: Practice Essentials, Pathophysiology, Etiology. [Link]

-

ResearchGate. (n.d.). Synthesis of 4-{[(4-bromophenyl)imino]methyl}-3-hydroxyphenyl 4-(hexadecanoyloxy)benzoate. [Link]

- Google Patents. (n.d.). CN104355988A - Synthesis method of 2-(4-bromomethyl phenyl) propionic acid.

-